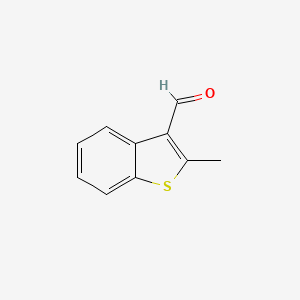
2-甲基-1-苯并噻吩-3-甲醛
描述
2-Methyl-1-benzothiophene-3-carbaldehyde is an organic compound with the molecular formula C10H8OS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
科学研究应用
2-Methyl-1-benzothiophene-3-carbaldehyde has several scientific research applications:
作用机制
Target of Action
Benzofuran and benzothiophene compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s worth noting that benzofuran and benzothiophene compounds have been utilized as anticancer agents . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran and benzothiophene compounds have been shown to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran and benzothiophene compounds have been reported to exhibit a broad range of biological activities, indicating their potential to induce various molecular and cellular effects .
生化分析
Biochemical Properties
2-Methyl-1-benzothiophene-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of corresponding alcohols or acids. The aldehyde group in 2-Methyl-1-benzothiophene-3-carbaldehyde is highly reactive, allowing it to form Schiff bases with amines, which are crucial intermediates in many biochemical pathways .
Cellular Effects
2-Methyl-1-benzothiophene-3-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, it has been observed to modulate gene expression, potentially by acting as a ligand for transcription factors. This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Methyl-1-benzothiophene-3-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For example, it may inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-benzothiophene-3-carbaldehyde can change over time. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it may degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that prolonged exposure to 2-Methyl-1-benzothiophene-3-carbaldehyde can lead to changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Methyl-1-benzothiophene-3-carbaldehyde vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At high doses, it can be toxic, leading to adverse effects such as liver damage or oxidative stress. Threshold effects have been observed, where a specific dosage range results in maximal biological activity without causing toxicity .
Metabolic Pathways
2-Methyl-1-benzothiophene-3-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s involvement in these pathways can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2-Methyl-1-benzothiophene-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, facilitating its uptake and distribution. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes or adipose tissue. This distribution pattern can influence its biological activity and localization .
Subcellular Localization
2-Methyl-1-benzothiophene-3-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can yield thiophene derivatives . Another method involves the use of coupling reactions and electrophilic cyclization reactions .
Industrial Production Methods
Industrial production of 2-Methyl-1-benzothiophene-3-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-Methyl-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzothiophene ring.
相似化合物的比较
2-Methyl-1-benzothiophene-3-carbaldehyde can be compared with other similar compounds, such as:
Thianaphthene-3-carboxaldehyde: This compound also contains a benzothiophene ring but differs in the position of the functional groups.
Benzo[b]thiophene-3-carboxaldehyde: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
The uniqueness of 2-Methyl-1-benzothiophene-3-carbaldehyde lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications in research and industry.
属性
IUPAC Name |
2-methyl-1-benzothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAUIGNXYBQHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396264 | |
| Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30446-99-2 | |
| Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
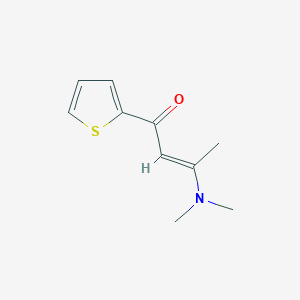
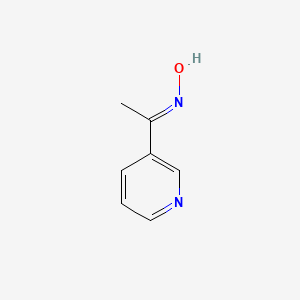
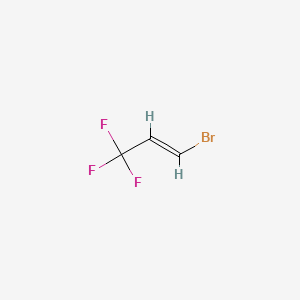
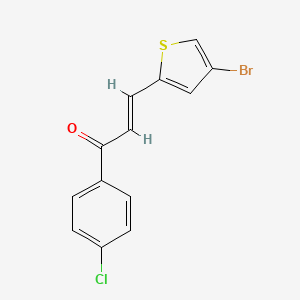
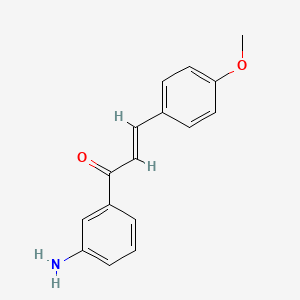

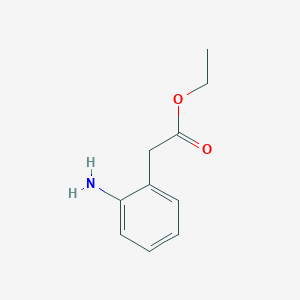


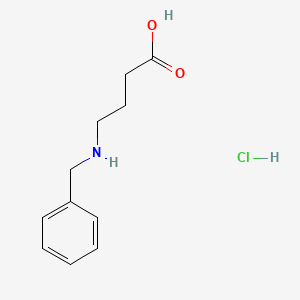
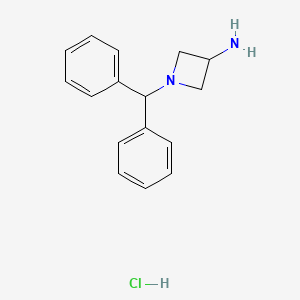
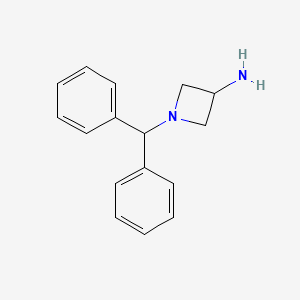
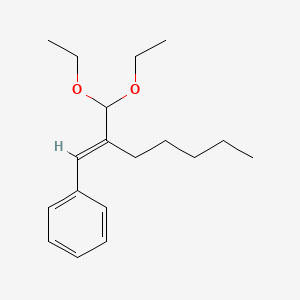
![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)
